1-Octylpiperazine

Descripción general

Descripción

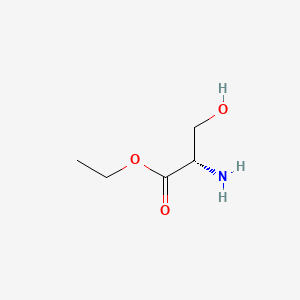

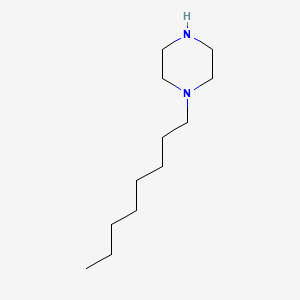

1-Octylpiperazine is a chemical compound with the molecular formula C12H26N2 . It has an average mass of 198.348 Da and a monoisotopic mass of 198.209595 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 1-Octylpiperazine, have been published between 2015 and 2020 . These methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Octylpiperazine consists of a piperazine ring with an octyl group attached . The linear formula of this compound is C12H26N2 .

Physical And Chemical Properties Analysis

1-Octylpiperazine has a refractive index of n20/D 1.4670 (lit.) and a boiling point of 240-241 °C (lit.) . Its density is 0.836 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Lipid Interaction and Enzymatic Activity

1-Octylpiperazine exhibits interactions with lipids that can influence enzymatic activities. In a study on 1-Amino-4-octylpiperazine (AP 22), it was found to form a complex with lipids that hinders phospholipase A2 action. This complex formation affects the stability of drug-lipid associations, which in turn influences phospholipase A2 activity without affecting phospholipase C activity (Defrise-Quertain, Chatelain, & Ruysschaert, 1978).

Lipophilicity Studies

Research on the lipophilic character of biologically active 1-arylpiperazines, including 1-Octylpiperazine, has been conducted. A planar chromatographic procedure was established for determining the log PO-W values (noctanol-water partition coefficients) for these compounds, important for understanding their interaction with biological membranes (Veličković, Tešić, & Milojković-Opsenica, 2005).

Serotonin Receptor Binding

1-Octylpiperazine and its derivatives have been studied for their binding at 5-HT3 serotonin receptors. These compounds show moderate to high affinity for these receptors, which is significant in the context of neuropsychopharmacology and the development of new therapeutic agents (Dukat et al., 1996).

α1-Adrenoceptor Antagonism

Novel arylpiperazines, such as 1-Octylpiperazine, have been identified as α1-adrenoceptor subtype-selective antagonists. These compounds show potential for treating conditions related to the human lower urinary tract, demonstrating the broad range of pharmacological applications of 1-Octylpiperazine derivatives (Elworthy et al., 1997).

N-Dealkylation and Metabolism

1-Octylpiperazine undergoes metabolism, including N-dealkylation, forming 1-aryl-piperazines. These metabolites have diverse effects on serotonin receptor-related functions and distribution in tissues, including the brain. This highlights the importance of understanding the metabolic pathways of 1-Octylpiperazine for its therapeutic application (Caccia, 2007).

α1-Adrenoceptor Antagonists and Antiarrhythmic Agents

Arylpiperazines, including 1-Octylpiperazine, have been studied as α1-adrenoceptor antagonists, useful in treating conditions like benign prostatic hyperplasia and cardiac arrhythmia. This research contributes to understanding the pharmacological potential of 1-Octylpiperazine in various medical applications (Nowaczyk et al., 2010).

NK1 Receptor Antagonism

1-Octylpiperazine derivatives have been studied in the synthesis of novel NK-1 antagonists, which are investigated for the treatment of central nervous system disorders and emesis. This research provides insight into the therapeutic potential of 1-Octylpiperazine in neuropsychiatric conditions (Guercio et al., 2009).

Safety And Hazards

1-Octylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-octylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-10-14-11-8-13-9-12-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZDZQLIIMBIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371832 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylpiperazine | |

CAS RN |

54256-45-0 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.